molecular formula C16H21N3O5 B2840758 1-Phenyl-3-(piperazin-1-yl)pyrrolidin-2-one, oxalic acid CAS No. 1803566-92-8

1-Phenyl-3-(piperazin-1-yl)pyrrolidin-2-one, oxalic acid

Cat. No.: B2840758
CAS No.: 1803566-92-8
M. Wt: 335.36
InChI Key: JLKFZUBRGIYWEA-UHFFFAOYSA-N
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Description

1-Phenyl-3-(piperazin-1-yl)pyrrolidin-2-one, oxalic acid is a compound that combines a pyrrolidinone structure with a piperazine ring and a phenyl group

Scientific Research Applications

1-Phenyl-3-(piperazin-1-yl)pyrrolidin-2-one has several scientific research applications:

Mechanism of Action

While the specific mechanism of action for 1-Phenyl-3-(piperazin-1-yl)pyrrolidin-2-one is not mentioned in the search results, it’s worth noting that the spatial orientation of substituents and different stereoisomers can lead to a different biological profile of drug candidates .

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Future Directions

The pyrrolidine ring is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The design of new pyrrolidine compounds with different biological profiles is an ongoing area of research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Phenyl-3-(piperazin-1-yl)pyrrolidin-2-one typically involves the reaction of a phenyl-substituted pyrrolidinone with piperazine under controlled conditions. The reaction may require the use of solvents such as dichloromethane or ethanol and catalysts to facilitate the formation of the desired product. The reaction conditions, including temperature and time, are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but with enhanced efficiency and scalability. The use of continuous flow reactors and automated systems can improve the consistency and yield of the compound .

Chemical Reactions Analysis

Types of Reactions

1-Phenyl-3-(piperazin-1-yl)pyrrolidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various halogenating agents for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific functional groups being introduced .

Major Products Formed

The major products formed from these reactions include N-oxides, reduced derivatives, and substituted analogs of the original compound. These products can exhibit different biological activities and properties, making them valuable for further research and development .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Phenyl-3-(piperazin-1-yl)pyrrolidin-2-one, oxalic acid is unique due to the combination of its structural components, which confer specific biological activities and properties. The presence of the oxalic acid component may also influence its solubility, stability, and interactions with molecular targets, distinguishing it from other similar compounds .

Properties

IUPAC Name

oxalic acid;1-phenyl-3-piperazin-1-ylpyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O.C2H2O4/c18-14-13(16-10-7-15-8-11-16)6-9-17(14)12-4-2-1-3-5-12;3-1(4)2(5)6/h1-5,13,15H,6-11H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLKFZUBRGIYWEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)C1N2CCNCC2)C3=CC=CC=C3.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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